N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via a propyl chain to a triazole-carboxamide moiety, with a 4-fluorophenyl substituent on the pyridazinone ring and a phenyl group on the triazole.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2/c23-17-9-7-16(8-10-17)19-11-12-21(30)28(26-19)14-4-13-24-22(31)20-15-25-29(27-20)18-5-2-1-3-6-18/h1-3,5-12,15H,4,13-14H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQVCHEXQOKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H15FN4O2
- Molecular Weight : 338.34 g/mol
- CAS Number : 1224167-66-1
The presence of a fluorophenyl group and a pyridazine moiety suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects. The compound is hypothesized to act as an inhibitor of certain enzymes and receptors involved in disease processes.
Antitumor Activity
Recent studies have indicated that compounds related to the triazole scaffold exhibit significant antitumor activity. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines, including breast and colon cancer. In vitro assays demonstrated low micromolar growth inhibition (GI50) values, particularly in the MDA-MB-468 breast cancer cell line .
Inhibitory Effects on Enzymes
This compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures have been shown to competitively inhibit MAO-B with IC50 values in the low micromolar range . The inhibition of MAO-B could lead to increased levels of neurotransmitters such as dopamine, providing symptomatic relief in Parkinson's patients.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyridazine rings can significantly affect potency and selectivity against target enzymes. For example:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increased MAO-B inhibitory activity |
| Alteration of alkyl chain length | Affects binding affinity and selectivity |
These insights help guide future synthetic efforts to enhance the efficacy of this compound.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Neuroprotective Effects : In a study examining neuroprotective agents for Parkinson's disease, derivatives similar to this compound demonstrated significant protective effects against oxidative stress in neuronal cell lines .
- Anticancer Properties : A series of triazole derivatives were tested for anticancer properties, revealing that modifications in the side chains could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Containing Analogues
- ALX-5407 (R-N-[3-(4'-fluorophenyl)-3-(4'-phenoxy)propyl]sarcosine): Shares a 4-fluorophenyl group but incorporates a piperazine ring and sarcosine backbone. ALX-5407 is a glycine transporter inhibitor, highlighting the role of fluorophenyl groups in enhancing blood-brain barrier penetration and target engagement. The target compound’s pyridazinone ring may offer improved metabolic stability compared to ALX-5407’s piperazine system .
- RP 62203 (2-[3-(4-(4-fluorophenyl)-1-piperazinyl)-propyl]-2H-naphth[1,8-cd]isotazole-1,1-dioxide) : Contains a fluorophenyl-piperazine moiety linked to a naphthisoxazole scaffold. Unlike the target compound’s triazole-carboxamide, RP 62203’s sulfone and fused aromatic system may influence solubility and receptor selectivity .
Triazole and Pyrazole Derivatives
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Features a trifluoromethylpyrazole core with a sulfanyl group. The trifluoromethyl group enhances lipophilicity, while the triazole in the target compound may confer stronger hydrogen-bonding interactions. The absence of a carboxamide in this derivative suggests differences in target specificity .
- N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Contains a carboxamide linked to an isoindole-dione system.
Carboxamide-Containing Compounds
- 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide: Combines a pyridine-trifluoromethyl group with a benzoxazinone-carboxamide. The chloro and trifluoromethyl substituents may increase halogen bonding, whereas the target compound’s pyridazinone-oxygen could enhance polar interactions .
Structural and Functional Implications
- Metabolic Stability: The pyridazinone ring in the target compound may resist oxidative metabolism better than ALX-5407’s piperazine or RP 62203’s sulfone group.
- Binding Interactions : The triazole-carboxamide could engage in dual hydrogen bonding, contrasting with the single-point interactions of simpler carboxamides .
Analytical Methods in Structural Characterization
These are critical for confirming the stereochemistry and intermolecular interactions of fluorinated heterocycles, ensuring accurate structure-activity relationship studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
